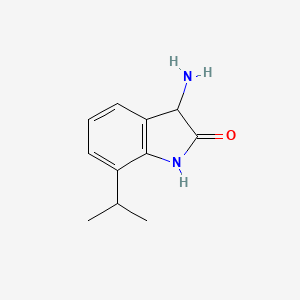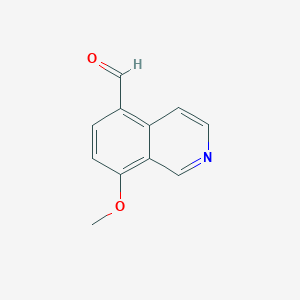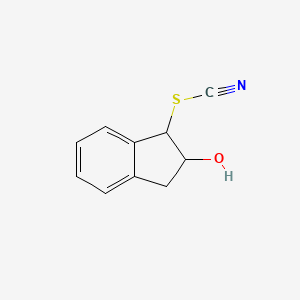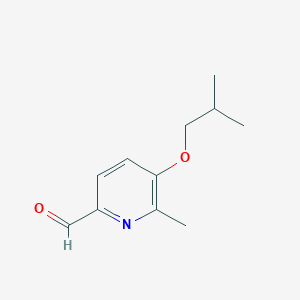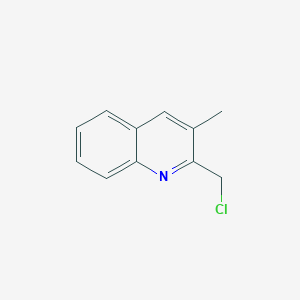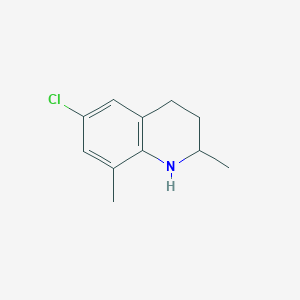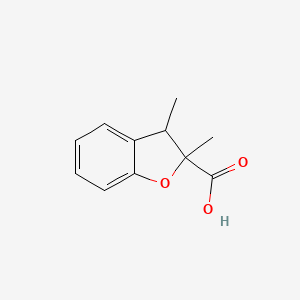![molecular formula C8H6ClN3O B11904667 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11904667.png)
7-Chloroimidazo[1,2-a]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloroimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a chlorine atom at the 7th position and a carboxamide group at the 3rd position further defines its chemical structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization to yield the desired imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of catalysts and solvents that facilitate the cyclization and functionalization steps is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
7-Chloroimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties, particularly against multidrug-resistant tuberculosis strains.
Medicine: Explored as a potential therapeutic agent for infectious diseases and cancer.
Industry: Utilized in the development of novel materials and catalysts
Mecanismo De Acción
The mechanism of action of 7-Chloroimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, this compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The exact molecular pathways and targets may vary depending on the specific application and biological system .
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Uniqueness
7-Chloroimidazo[1,2-a]pyridine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom at the 7th position and the carboxamide group at the 3rd position contribute to its distinct reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H6ClN3O |
|---|---|
Peso molecular |
195.60 g/mol |
Nombre IUPAC |
7-chloroimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C8H6ClN3O/c9-5-1-2-12-6(8(10)13)4-11-7(12)3-5/h1-4H,(H2,10,13) |
Clave InChI |
FABBHGGUPCVTIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=NC=C2C(=O)N)C=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Dimethylamino)ethyl]-2-oxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B11904598.png)
![6-Fluoro-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904600.png)
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11904606.png)
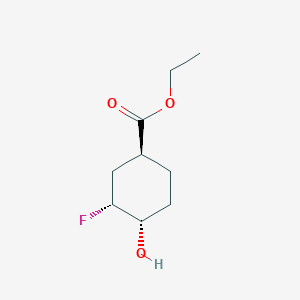
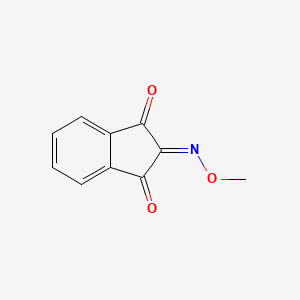
![4-Amino-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11904615.png)
